molecular formula C13H18BFO2S B6304553 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester CAS No. 2121513-04-8

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B6304553
CAS No.: 2121513-04-8
M. Wt: 268.2 g/mol
InChI Key: IDMWBALBNKZJES-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The reaction proceeds through oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the field of organic chemistry for the creation of new molecules.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester is unique due to the combination of the fluorine and methylthio groups, which can provide distinct electronic and steric effects in chemical reactions. This uniqueness makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(4-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)9-6-7-10(15)11(8-9)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWBALBNKZJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142996
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-04-8
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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